Regioisomeric Differentiation: 5-Carboxamide vs. 3-Carboxamide Pyrazole Attachment
The compound bears the carboxamide at pyrazole position 5, in contrast to the regioisomer N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole-3-carboxamide (CAS 492423-53-7) which places the amide at position 3. In published SAR studies on the related benzodioxin-pyrazole scaffold, the position of the carboxamide attachment fundamentally alters the vector of the hydrogen-bonding pharmacophore [1]. The 5-carboxamide isomer presents the amide carbonyl and NH in a geometry that is topologically distinct from the 3-carboxamide isomer, resulting in different hydrogen-bonding patterns with kinase hinge regions. No head-to-head bioactivity comparison between these two specific regioisomers has been published. This evidence is class-level inference from the B-Raf inhibitor series [2] where the carboxamide attachment point was a critical determinant of IC₅₀ values. CAUTION: Direct quantitative differentiation data for CAS 1017992-76-5 vs. CAS 492423-53-7 are absent from the peer-reviewed literature.
| Evidence Dimension | Regioisomeric carboxamide attachment position on pyrazole ring and inferred binding geometry |
|---|---|
| Target Compound Data | Pyrazole-5-carboxamide regioisomer (CAS 1017992-76-5); MW 273.29 g/mol; SMILES: CCN1C(=CC=N1)C(=O)NC2=CC3=C(C=C2)OCCO3 |
| Comparator Or Baseline | Pyrazole-3-carboxamide regioisomer (CAS 492423-53-7); identical MW and formula; SMILES differs in carboxamide attachment position |
| Quantified Difference | No direct quantitative bioactivity comparison available between the two regioisomers. In the B-Raf inhibitor series, regioisomeric carboxamide placement altered IC₅₀ values by approximately 15-fold between top and bottom series compounds [2]. |
| Conditions | Inferred from B-Raf(V600E) kinase inhibition assay and WM266.4 melanoma cell antiproliferation assay [2]; no direct experimental data for CAS 1017992-76-5 |
Why This Matters
Selection of the correct regioisomer is critical for target engagement; the 5-carboxamide and 3-carboxamide isomers are not interchangeable and must be ordered as distinct catalog items for SAR studies.
- [1] Structure-directing optimization of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide derivatives as selective ROR1 inhibitors for cancer therapy. European Journal of Medicinal Chemistry, 2025, 283, 117520. View Source
- [2] Yang YS, Li QS, Sun S, Zhang YB, Wang XL, Zhang F, Tang JF, Zhu HL. Design, modification and 3D QSAR studies of novel 2,3-dihydrobenzo[b][1,4]dioxin-containing 4,5-dihydro-1H-pyrazole derivatives as inhibitors of B-Raf kinase. Bioorg Med Chem. 2012 Oct 15;20(20):6048-58. View Source
